molecular formula C23H15ClF3N3O2 B2964811 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 892362-18-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2964811
CAS No.: 892362-18-4
M. Wt: 457.84
InChI Key: YTYQUWXXJSUBRK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic small molecule featuring a quinazolinone core fused with a benzene ring and substituted with a phenyl group at position 2. The quinazolinone scaffold (a bicyclic structure with a pyrimidine-2-one moiety) is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O2/c24-17-11-10-15(23(25,26)27)12-18(17)28-20(31)13-30-19-9-5-4-8-16(19)21(29-22(30)32)14-6-2-1-3-7-14/h1-12H,13H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYQUWXXJSUBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetamide Group: The acetamide group can be attached by reacting the intermediate product with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethyl and Chloro Substituents: The trifluoromethyl and chloro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as trifluoromethyl iodide and chlorine gas.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinazolinone derivatives.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Higher oxidation state quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Triazole Analogs : Sulfanyl-linked triazoles () are frequently explored as antimicrobials due to sulfur’s role in disrupting bacterial membranes .
  • Electron-Withdrawing Groups : The 2-chloro-5-(trifluoromethyl)phenyl group is conserved across analogs, indicating its critical role in target binding or pharmacokinetics .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C₁₇H₁₃ClF₃N₃O₂
  • Molecular Weight : 383.75 g/mol
  • CAS Number : 1008946-71-1

The compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Antiviral Activity : Preliminary studies suggest that derivatives of quinazoline compounds can inhibit viral replication. For instance, compounds similar in structure have shown promising results against RNA viruses by interfering with viral polymerase activity .
  • Anticancer Properties : Research indicates that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A related study demonstrated that compounds with similar scaffolds exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, thiazolidinone derivatives have been shown to inhibit HIV reverse transcriptase, suggesting potential applications in antiviral therapies .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity TypeTarget/PathwayIC50 Value (μM)Reference
AntiviralHCV NS5B RNA Polymerase32.2
AnticancerHCT 116 (Colorectal Cancer)10
Enzyme InhibitionHIV Reverse Transcriptase0.35
CytotoxicityA549 (Lung Cancer)43.6

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the antiviral efficacy of a series of quinazoline derivatives against Hepatitis C virus (HCV). The lead compound exhibited an IC50 value of 32.2 μM against the NS5B polymerase, indicating significant antiviral potential .

Case Study 2: Anticancer Activity

In a comparative study on anticancer agents, this compound was tested against various human cancer cell lines. It demonstrated selective cytotoxicity towards HCT 116 cells with an IC50 of 10 μM, while showing minimal effects on normal fibroblasts .

Case Study 3: Enzyme Inhibition

Research has indicated that compounds structurally similar to this compound exhibit potent inhibition of HIV reverse transcriptase with IC50 values around 0.35 μM, highlighting their potential in developing antiviral therapies .

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